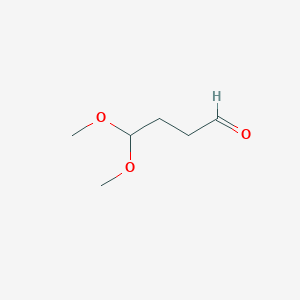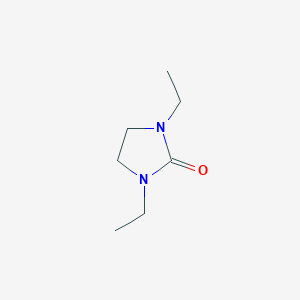
1-(2-Benzylidenehydrazinyl)phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Benzylidenehydrazinyl)phthalazine is a compound belonging to the class of phthalazine derivatives. Phthalazines are bicyclic N-heterocycles that have garnered significant attention due to their valuable biological and pharmacological activities. This compound, characterized by the presence of a benzylidenehydrazinyl group attached to the phthalazine ring, exhibits unique properties that make it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-(2-Benzylidenehydrazinyl)phthalazine typically involves the condensation of phthalazine derivatives with benzylidenehydrazine. One common method includes the reaction of phthalazine with benzaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in ethanol, leading to the formation of the desired compound in good yields .
Industrial production methods for this compound are not extensively documented, but the laboratory-scale synthesis provides a foundation for potential scale-up processes. The use of readily available starting materials and straightforward reaction conditions makes the synthesis of this compound feasible for larger-scale production.
Chemical Reactions Analysis
1-(2-Benzylidenehydrazinyl)phthalazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazine derivatives.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Benzylidenehydrazinyl)phthalazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Benzylidenehydrazinyl)phthalazine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in angiogenesis and tumor growth . The compound’s ability to bind to specific receptors and enzymes leads to its biological effects, such as cytotoxicity against cancer cells and antimicrobial activity.
Comparison with Similar Compounds
1-(2-Benzylidenehydrazinyl)phthalazine can be compared with other phthalazine derivatives, such as:
Azelastin: An antihistamine used to treat allergic conditions.
Vatalanib: A VEGFR inhibitor used in cancer therapy.
Hydralazine: An antihypertensive agent used to manage high blood pressure.
The uniqueness of this compound lies in its specific structural features and the presence of the benzylidenehydrazinyl group, which imparts distinct biological activities and chemical reactivity. Its ability to act as a radical scavenger and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
67073-46-5 |
|---|---|
Molecular Formula |
C15H12N4 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-[(Z)-benzylideneamino]phthalazin-1-amine |
InChI |
InChI=1S/C15H12N4/c1-2-6-12(7-3-1)10-16-18-15-14-9-5-4-8-13(14)11-17-19-15/h1-11H,(H,18,19)/b16-10- |
InChI Key |
SYXAITLZOCJTFH-YBEGLDIGSA-N |
SMILES |
C1=CC=C(C=C1)C=NNC2=NN=CC3=CC=CC=C32 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\NC2=NN=CC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NN=CC3=CC=CC=C32 |
solubility |
6.4 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate](/img/structure/B1624576.png)
![(4-nitrophenyl) 2-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethoxy]acetate](/img/structure/B1624577.png)






![(6aR,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid](/img/structure/B1624590.png)





